molecular formula C7H7N3O2 B8821635 N1-2-Pyridinylethanediamide CAS No. 52781-00-7

N1-2-Pyridinylethanediamide

Cat. No.: B8821635
CAS No.: 52781-00-7
M. Wt: 165.15 g/mol
InChI Key: VGYTTXXZHJQZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-2-Pyridinylethanediamide is a diamide derivative featuring a pyridinyl group at the N1 position and an ethanediamide backbone (HN–C(=O)–C(=O)–NH–). Diamides are known for their stability, hydrogen-bonding capacity, and role in drug design, which may extend to this compound.

Properties

IUPAC Name

N'-pyridin-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)7(12)10-5-3-1-2-4-9-5/h1-4H,(H2,8,11)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYTTXXZHJQZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200761
Record name Ethanediamide, 2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52781-00-7
Record name Ethanediamide, 2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052781007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanediamide, 2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-2-Pyridinylethanediamide typically involves the reaction of pyridine-2-carboxylic acid with ethylenediamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N1-2-Pyridinylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1-2-Pyridinylethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-2-Pyridinylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Properties of Amide/Amino Compounds
Property This compound 2,2-Diphenylethan-1-amine N-(2,4-dimethylacetanilide)iminodiacetic acid
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (aqueous)
Bioactivity Potential drug scaffold Bioactive intermediate Drug delivery carrier
Thermal Stability High (amide bonds) Moderate Moderate
Key Reference -

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